molecular formula C10H12N2O B2999760 6-(Pyridin-2-yl)piperidin-2-one CAS No. 1355192-00-5

6-(Pyridin-2-yl)piperidin-2-one

Cat. No.: B2999760
CAS No.: 1355192-00-5
M. Wt: 176.219
InChI Key: RIKQERCQCNJIIU-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)piperidin-2-one is a heterocyclic compound that features both pyridine and piperidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-(Pyridin-2-yl)piperidin-2-one involves the use of pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate. This method is highly diastereoselective and involves a Michael–Mannich cascade reaction. The reaction is typically conducted in methanol, and ammonium acetate serves both as a base and a nitrogen source .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is often employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities.

Scientific Research Applications

6-(Pyridin-2-yl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential use in developing drugs for treating cancer, inflammation, and neurological disorders.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)piperidin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

    Pyridine: A six-membered ring with one nitrogen atom, known for its use in various chemical syntheses.

    Piperidinone: A ketone derivative of piperidine, used as an intermediate in organic synthesis.

Uniqueness

6-(Pyridin-2-yl)piperidin-2-one is unique due to the combination of both pyridine and piperidinone moieties in a single molecule. This dual functionality allows for diverse chemical reactivity and potential pharmacological applications that are not possible with simpler compounds like piperidine or pyridine alone .

Properties

IUPAC Name

6-pyridin-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKQERCQCNJIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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